An In-depth Technical Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Disclaimer: Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a specialized chemical compound for which direct, comprehensive experimental data is not widely available in public literature. This guide provides a detailed overview based on the chemical properties of its structural analogues and established chemical principles. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, and geminal amino and cyano groups at the 4-position. This unique substitution pattern suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of amino and cyano functionalities offers multiple points for further chemical modification. 4-aminopiperidine derivatives, for instance, are recognized as a class of potent cognition-enhancing drugs[1].
Predicted Chemical Properties
The chemical properties of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate can be inferred from its constituent parts and closely related analogues.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Based on structural assembly. |
| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Melting Point | Likely >100 °C | The presence of polar amino and cyano groups, along with the rigid piperidine ring, would likely result in a higher melting point compared to less substituted analogues. |
| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. Sparingly soluble in water. | The benzyl carbamate group imparts lipophilicity, while the amino and cyano groups add polarity. |
| Stability | Stable under standard conditions. Sensitive to strong acids and bases. The benzyl carbamate group can be cleaved by catalytic hydrogenation.[2] | The benzyl carbamate (Cbz) group is a common protecting group known for its stability under a range of conditions but is susceptible to specific deprotection methods.[2][3] |
Comparative Analysis with Analogues
To provide a more concrete foundation for the predicted properties, the following table summarizes the known properties of structurally related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | C₁₃H₁₅NO₃ | 233.26 | Melting Point: 38-41 °C; Boiling Point: 114-140 °C/0.25 mmHg; Density: 1.172 g/mL.[4] |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | Purity: ≥97%.[4] |
| 4-Aminopiperidine | 13035-19-3 | C₅H₁₂N₂ | 100.16 | Density: 0.945 g/mL; Refractive Index: n20/D 1.4910. |
| 4-Cyanopiperidine | 4395-98-6 | C₆H₁₀N₂ | 110.16 | Boiling Point: 226.4°C at 760 mmHg.[5] |
Proposed Synthetic Pathway and Experimental Protocol
The most plausible method for synthesizing Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is via a Strecker synthesis, a well-established method for producing α-amino nitriles from aldehydes or ketones.[6][7][8][9][10] The starting material for this synthesis would be Benzyl 4-oxopiperidine-1-carboxylate.
Proposed Synthesis Workflow
Caption: Proposed one-pot Strecker synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize Benzyl 4-amino-4-cyanopiperidine-1-carboxylate from Benzyl 4-oxopiperidine-1-carboxylate.
Materials:
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Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)
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Ammonium chloride (NH₄Cl, 1.5 equivalents)
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Potassium cyanide (KCN, 1.2 equivalents)
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Ammonia solution (e.g., 28% in water)
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Methanol or Ethanol
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Water
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Dichloromethane (DCM) or Ethyl Acetate for extraction
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Anhydrous sodium sulfate or magnesium sulfate for drying
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Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate in methanol.
-
Addition of Reagents: To the stirred solution, add ammonium chloride followed by an aqueous solution of potassium cyanide. Then, add ammonia solution to the mixture. The reaction is typically stirred at room temperature.
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Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude Benzyl 4-amino-4-cyanopiperidine-1-carboxylate can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
The Benzyl Carbamate (Cbz) Protecting Group
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2][3]
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Stability: It is stable to a variety of reaction conditions, including mildly acidic and basic environments.
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Cleavage: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This deprotection is typically clean and proceeds under neutral pH.[2] It can also be removed by strong Lewis acids.[11]
The presence of the Cbz group on the piperidine nitrogen makes it less nucleophilic, allowing for selective reactions at other sites of the molecule.[3]
Structural Relationships
The following diagram illustrates the structural relationship between the target compound and its key precursor and analogues.
Caption: Structural relationships of the target compound.
Safety and Handling
Given the absence of a specific safety data sheet for the target compound, precautions should be based on compounds with similar functionalities.
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Toxicity: The presence of a cyano group suggests that the compound should be handled with care, as it may be toxic if ingested, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl carbamate - Wikipedia [en.wikipedia.org]
